3-(3-Chloro-benzenesulfonylamino)-benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of benzoic acid derivatives, including those similar to 3-(3-Chloro-benzenesulfonylamino)-benzoic acid, often involves complex reaction pathways that include steps such as sulfonylation, chlorination, and carboxylation. For example, compounds with benzenesulfonylamino groups have been synthesized through direct sulfonylation followed by specific functional group transformations (Khan et al., 2011). These syntheses highlight the importance of precise control over reaction conditions and the use of specific catalysts or reagents to achieve the desired product with high purity and yield.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(3-Chloro-benzenesulfonylamino)-benzoic acid reveals intricate details about their conformation, bonding patterns, and potential intermolecular interactions. For instance, crystallographic studies provide insights into the conformational preferences of the L-tyrosine cores in such molecules, showcasing the significance of intramolecular aromatic π–π stacking and short C-H⋯O interactions (Khan et al., 2011). These structural features are crucial for understanding the chemical reactivity and interaction capabilities of these compounds.
Scientific Research Applications
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Benzenesulfonyl Chloride : This is an organosulfur compound with the formula C6H5SO2Cl. It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . It is also used as a derivatization reagent for the determination of various amines in waste water and surface water at the sub-ppb level by gas chromatography-mass spectrometry .
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3-Chlorobenzenesulfonyl Chloride : This is another related compound, but specific applications were not found in my search.
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Benzenesulfonyl Chloride : This is an organosulfur compound with the formula C6H5SO2Cl. It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . It is also used as a derivatization reagent for the determination of various amines in waste water and surface water at the sub-ppb level by gas chromatography-mass spectrometry .
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3-Chlorobenzenesulfonyl Chloride : This is another related compound, but specific applications were not found in my search.
properties
IUPAC Name |
3-[(3-chlorophenyl)sulfonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBOVLPLJFJSRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429123 | |
Record name | 3-(3-chloro-benzenesulfonylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-benzenesulfonylamino)-benzoic acid | |
CAS RN |
749884-42-2 | |
Record name | 3-(3-chloro-benzenesulfonylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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